3-Chloro-4-fluorophenyl methyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYYVQAVNLEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Fluorophenyl Methyl Sulfide
Oxidation Chemistry of the Sulfide (B99878) Moiety
The sulfur atom in 3-Chloro-4-fluorophenyl methyl sulfide is readily susceptible to oxidation, a common transformation for aryl sulfides. This process occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions.
The oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom. This transformation is a critical step in the synthesis of various biologically active molecules. The challenge in this reaction often lies in preventing overoxidation to the sulfone. rsc.org A variety of reagents have been developed for this selective conversion. Hydrogen peroxide, often used in combination with a catalyst or in specific solvents like acetic acid, is a common choice. Other reagents such as sodium metaperiodate (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) are also effective. The reaction is generally considered a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. rsc.org
Table 1: Common Reagents for Sulfide to Sulfoxide Oxidation
| Reagent | Typical Conditions | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or in presence of catalysts (e.g., Ti, V) | Good to excellent |
| Sodium Metaperiodate (NaIO₄) | Methanol (B129727)/Water | High |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, low temperature | Good, but overoxidation possible |
| Urea-Hydrogen Peroxide | Phthalic anhydride | Good |
Further oxidation of the intermediate sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or an excess of the oxidant, leads to the formation of 3-Chloro-4-fluorophenyl methyl sulfone. Sulfones are generally stable compounds due to the high oxidation state of the sulfur atom. Reagents such as potassium permanganate (KMnO₄), excess hydrogen peroxide (often with a tungsten catalyst), or Oxone® (potassium peroxymonosulfate) are commonly employed for this transformation. The sulfone group is a strong electron-withdrawing group and significantly influences the electronic properties of the aromatic ring.
Table 2: Common Reagents for Sulfide to Sulfone Oxidation
| Reagent | Typical Conditions | Comments |
| Potassium Permanganate (KMnO₄) | Acetic acid/Water | Strong oxidant, reaction can be vigorous |
| Hydrogen Peroxide (H₂O₂) | Excess reagent, often with Na₂WO₄ catalyst | Effective and clean |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | Versatile and powerful oxidant |
| Peroxy Acids (e.g., m-CPBA) | Excess reagent, room temperature or heat | Can be used for both sulfoxides and sulfones |
Reactions Involving the Halogenated Aromatic Ring
The phenyl ring of this compound is substituted with two halogen atoms and a methylthio group, which dictate its reactivity towards both nucleophilic and electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
In this compound, the aromatic ring is rendered electron-deficient by the inductive effects of the chlorine and fluorine atoms, making it susceptible to attack by strong nucleophiles. Between the two halogen substituents, the fluorine atom is generally the better leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the intermediate. youtube.com Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the fluoride (B91410) ion. This pathway is exemplified in related systems where a fluorine atom on an activated ring is selectively displaced by nucleophiles. researchgate.net
Predicted Reaction Pathway:
Nucleophile: Nu⁻ (e.g., RO⁻, R₂N⁻, RS⁻)
Product: 3-Chloro-4-(nucleophile)phenyl methyl sulfide
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring. In this compound, all three substituents—methylthio (-SMe), chloro (-Cl), and fluoro (-F)—are ortho, para-directors.
-SMe group: An activating ortho, para-director.
-Cl and -F groups: Deactivating ortho, para-directors.
The positions available for substitution are C-2, C-5, and C-6. The directing effects must be considered in concert:
Attack at C-2: This position is ortho to the activating -SMe group and meta to both the -Cl and -F groups. This is a favorable position.
Attack at C-5: This position is ortho to the -F group but meta to the more activating -SMe group. This position is less favored.
Attack at C-6: This position is ortho to both the -SMe and -Cl groups, and para to the -F group. While electronically activated by all three groups, this position is sterically hindered by the adjacent -SMe and -Cl groups.
Considering both electronic activation and steric hindrance, electrophilic attack is most likely to occur at the C-2 position , which is activated by the methylthio group and is the least sterically encumbered of the activated positions.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-chloro-4-fluorophenyl methyl sulfide |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-chloro-4-fluorophenyl methyl sulfide |
| Sulfonation | Fuming H₂SO₄ | 2-(Methylthio)-6-chloro-5-fluorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(Methylthio)-6-chloro-5-fluorophenyl)alkan-1-one |
Reactions at the Methyl Group Adjacent to Sulfur
The methyl group of this compound can also participate in chemical reactions, although this is less common than reactions at the sulfur or the aromatic ring. The protons on the methyl group are rendered acidic by the adjacent sulfur atom, which can stabilize an adjacent carbanion.
Deprotonation of the methyl group can be achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a sulfur-stabilized carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to form new carbon-carbon bonds.
Furthermore, the methyl group can be involved in the formation of sulfonium salts. Aryl methyl sulfides can act as nucleophiles, reacting with alkyl halides to form trialkylsulfonium salts. libretexts.org In the context of biochemistry, the methyl group of S-adenosyl methionine (SAM), a biological sulfonium salt, is an electrophilic center that participates in SN2 reactions for enzymatic methylation. libretexts.org This suggests that the methyl group in this compound could potentially be displaced by a very strong nucleophile, although this would require harsh conditions.
Functionalization via Alpha-Deprotonation
The protons on the methyl carbon of aryl methyl sulfides, such as thioanisole (the parent compound of this family), are weakly acidic. This acidity allows for their removal by strong bases, a process known as alpha-deprotonation or alpha-lithiation. wikipedia.org While specific studies on this compound are not extensively documented, its reactivity is expected to mirror that of thioanisole.
The reaction typically employs a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), in an inert solvent like hexane. nih.gov The deprotonation generates a highly reactive carbanion, (3-chloro-4-fluorophenyl)thiomethyl lithium (ArSCH₂Li), which is a potent nucleophile. wikipedia.org
This lithiated intermediate can be trapped with a wide array of electrophiles to introduce new functional groups at the alpha-position. This strategy provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Potential Electrophilic Trapping Reactions of Lithiated this compound
| Electrophile | Reagent Example | Product Type |
| Alkyl Halides | Iodomethane (CH₃I) | Homologated Sulfide |
| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | β-Hydroxy Sulfide |
| Carbon Dioxide | CO₂ (gas) | α-Thioacetic Acid |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | α-Silyl Sulfide |
| Isocyanates | Phenyl isocyanate (C₆H₅NCO) | α-Thioamide |
This table represents plausible transformations based on the known reactivity of lithiated thioanisoles. wikipedia.orgnih.gov
Halogenation at the Methyl Carbon
The methyl group of this compound can be halogenated to yield alpha-halosulfides, which are versatile synthetic intermediates. These compounds, such as (3-chloro-4-fluorophenyl)thiomethyl chloride, serve as effective alkylating agents.
Direct chlorination of the alpha-carbon of sulfides can be achieved using various chlorinating agents. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this type of transformation. The reaction proceeds via a mechanism that is sensitive to both steric and electronic effects. For instance, the chlorination of benzyl chloromethyl sulfides with sulfuryl chloride has been studied, demonstrating the feasibility of introducing chlorine atoms alpha to a sulfur atom.
Fluorination at the methyl carbon is another key transformation. While direct fluorination can be challenging, indirect methods have been developed. For example, fluoromethyl phenyl sulfide can be synthesized from methyl phenyl sulfoxide using diethylaminosulfur trifluoride (DAST). orgsyn.org An alternative, non-DAST route involves the conversion of chloromethyl phenyl sulfide to its fluoro-analogue using a fluoride source like cesium fluoride (CsF). These methodologies could foreseeably be adapted for this compound.
Derivatization Strategies and Functional Group Interconversions
The this compound scaffold can be further elaborated through various derivatization strategies. These transformations focus on modifying the methyl sulfide group or using it as a handle to introduce more complex molecular architectures, including heterocyclic rings.
Modification of the Methyl Sulfide Moiety
The sulfur atom in the methyl sulfide group is susceptible to oxidation, providing a straightforward pathway to two related functional groups: sulfoxides and sulfones. This oxidation is one of the most fundamental reactions of sulfides.
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, 3-chloro-4-fluorophenyl methyl sulfoxide, can be achieved using one equivalent of a mild oxidizing agent. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice for this purpose. mdpi.comresearchgate.net The reaction conditions, such as temperature and catalyst choice, can be tuned to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone. mdpi.comrsc.orgresearchgate.net
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or excess H₂O₂, yields the corresponding sulfone, 3-chloro-4-fluorophenyl methyl sulfone. wikipedia.orgepa.gov Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or catalyst systems involving H₂O₂ are highly effective for this transformation. epa.gov The resulting sulfone group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aromatic ring.
Table 2: Oxidizing Systems for Sulfide to Sulfoxide/Sulfone Transformation
| Reagent(s) | Typical Conditions | Primary Product |
| H₂O₂ (1 equiv) | Catalytic, controlled temp. | Sulfoxide |
| H₂O₂ (>2 equiv) | Acetic acid, Amberlyst 15 | Sulfone epa.gov |
| m-CPBA | CH₂Cl₂, 0 °C to r.t. | Sulfone |
| Oxone® | aq. Methanol | Sulfone orgsyn.org |
| Diethylaminosulfur trifluoride (DAST) | Followed by oxidation | Fluoromethyl Phenyl Sulfone orgsyn.org |
This table is based on general methods for the oxidation of aryl methyl sulfides.
Introduction of Heterocyclic Rings
While the 3-chloro-4-fluorophenyl motif is a valuable pharmacophore often incorporated into heterocyclic drugs, derivatization of the methyl sulfide group itself provides a potential route for the direct introduction of heterocyclic rings. A plausible, multi-step strategy involves the initial functionalization of the methyl group.
One such pathway begins with the alpha-halogenation of this compound, as described in section 3.3.2, to form an intermediate like (3-chloro-4-fluorophenyl)thiomethyl chloride. This alpha-halosulfide is an electrophile and can react with nucleophilic heterocyclic compounds in a substitution reaction. For example, reaction with nitrogen heterocycles such as imidazole or pyrazole would lead to the formation of a new carbon-nitrogen bond, tethering the heterocycle to the original molecule via a thiomethyl linker.
This synthetic approach leverages the reactivity of the sulfide's alpha-position to build more complex structures. The general utility of chloromethyl phenyl sulfide as a reagent for thiomethylation highlights the potential of this strategy.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 4 Fluorophenyl Methyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 3-Chloro-4-fluorophenyl methyl sulfide (B99878).
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The methyl group will appear as a singlet, typically in the range of 2.4-2.5 ppm, due to the deshielding effect of the adjacent sulfur atom. The aromatic protons (H-2, H-5, and H-6) will exhibit distinct chemical shifts and coupling patterns based on their electronic environment, influenced by the chloro, fluoro, and methylthio substituents.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The chemical shift of the methyl carbon (-SCH₃) is expected around 15-20 ppm. The aromatic carbons will resonate in the typical downfield region (115-160 ppm). The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. Similarly, smaller couplings to fluorine will be observed for C-3 and C-5 (²JCF and ³JCF respectively).
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Chloro-4-fluorophenyl Methyl Sulfide Note: The following data are predicted based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | C-F Coupling Constants (J, Hz) |
|---|---|---|---|---|
| -SCH₃ | ~2.5 | s (singlet) | ~16 | - |
| C-1 | - | - | ~135 | Small ⁴JCF |
| C-2 | ~7.4 | d (doublet), ³JHH ≈ 2.0 Hz | ~130 | Small ⁴JCF |
| C-3 | - | - | ~120 | ²JCF ≈ 20-25 Hz |
| C-4 | - | - | ~158 | ¹JCF ≈ 245-255 Hz |
| C-5 | ~7.1 | t (triplet) or dd (doublet of doublets), ³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz | ~117 | ²JCF ≈ 20-25 Hz |
| C-6 | ~7.3 | dd (doublet of doublets), ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 5.0 Hz | ~128 | ³JCF ≈ 5-10 Hz |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing this compound. d-nb.info The ¹⁹F nucleus has a spin of ½ and a high natural abundance, resulting in strong NMR signals. d-nb.info The chemical shift of fluorine is highly sensitive to its electronic environment, making it a valuable probe for structural confirmation. psu.edu For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift will be influenced by the electron-donating methylthio group and the electron-withdrawing chloro group. Based on related aromatic fluorine compounds, the chemical shift is anticipated to be in the range of -110 to -125 ppm relative to a standard like CFCl₃. nih.gov
2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, specifically between H-5 and H-6. A weaker, four-bond coupling might also be observed between H-2 and H-6. This helps to confirm the relative positions of the protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each protonated carbon. For example, the proton signal at ~7.4 ppm would show a cross-peak to the carbon signal at ~130 ppm, assigning this pair to the C-2/H-2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include:
The methyl protons (~2.5 ppm) correlating to the C-1 carbon (~135 ppm).
Aromatic proton H-2 correlating to C-1, C-3, and C-6.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. nih.gov
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This method typically produces a clear molecular ion (M⁺) peak and a rich fragmentation pattern, which is useful for structural elucidation. Given the volatility and thermal stability of this compound, EI would be a suitable technique.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is less likely to cause fragmentation. It is particularly useful for confirming the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts. While less common for small, neutral molecules like this, it can be used, especially in conjunction with liquid chromatography.
In an EI mass spectrum , the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, this peak would appear as a pair of signals with a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 intensity ratio, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. chemrxiv.org For C₇H₆ClFS, the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the elemental composition.
Fragmentation Analysis under EI conditions can provide further structural proof. Key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from the molecular ion to form a stable thiophenoxonium-type ion.
Loss of the entire methylthio group (•SCH₃).
Cleavage of the C-Cl or C-F bonds, although C-S and C-H bond cleavages are often more favorable. nih.govmiamioh.edu
Table 2: Predicted HRMS and Key Fragments for this compound (C₇H₆ClFS) Note: The following data are predicted based on the principles of mass spectrometry.
| Ion | Formula | Calculated m/z (for ³⁵Cl) | Description |
|---|---|---|---|
| [M]⁺ | [C₇H₆ClFS]⁺ | 175.9812 | Molecular Ion |
| [M+2]⁺ | [C₇H₆³⁷ClFS]⁺ | 177.9782 | Isotope peak for ³⁷Cl |
| [M-CH₃]⁺ | [C₆H₃ClFS]⁺ | 160.9628 | Loss of a methyl radical |
| [M-Cl]⁺ | [C₇H₆FS]⁺ | 141.0201 | Loss of a chlorine radical |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by identifying the vibrational modes of its functional groups.
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. While a dedicated spectrum for this specific molecule is not publicly available, the expected frequencies can be inferred from the analysis of structurally similar compounds.
The presence of the aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ range.
The substituents on the phenyl ring also have distinct vibrational signatures. The C-S stretching vibration of the methyl sulfide group is anticipated to be observed in the fingerprint region, typically around 700-600 cm⁻¹. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ region, and its exact position can be influenced by the substitution pattern on the aromatic ring. The C-F stretching vibration is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ range.
The methyl group of the methyl sulfide moiety will also exhibit characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected near 2962 cm⁻¹ and 2872 cm⁻¹, respectively. The corresponding bending vibrations typically occur around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
An illustrative data table of expected vibrational frequencies for key functional groups is provided below, based on typical ranges for similar aromatic sulfur compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-F | Stretching | 1300 - 1000 |
| C-Cl | Stretching | 800 - 600 |
| C-S | Stretching | 700 - 600 |
| Methyl C-H | Stretching | 2975 - 2860 |
| Methyl C-H | Bending | 1470 - 1370 |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound has not been reported in publicly accessible databases, the methodology for its determination would involve several key steps. First, a single crystal of high quality would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then collected.
The analysis of the diffraction data allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be determined. This information is then used to generate a detailed model of the molecular structure. For this compound, this would confirm the substitution pattern on the benzene ring and the geometry of the methyl sulfide group.
Based on the analysis of similar small organic molecules, the following table presents expected crystallographic parameters that could be obtained for this compound.
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Provides the size and shape of the repeating unit. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-S, C-Cl, C-F). | Confirms covalent bonding and can indicate bond order. |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-S-C). | Defines the geometry around each atom. |
| Torsion Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the molecule. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by detecting and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed.
In this setup, the stationary phase would be a nonpolar material, such as a C18-functionalized silica (B1680970) gel, packed into a column. The mobile phase would be a polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid to improve peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will thus elute later.
Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of the peak is proportional to its concentration. Impurities would appear as separate peaks with different retention times, and their peak areas can be used to determine their relative abundance, thus providing a quantitative measure of the purity of the sample.
A typical HPLC method for a similar compound might use the following parameters:
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column.
The separation is based on the differential partitioning of the components of the sample between the carrier gas and the stationary phase. The choice of the stationary phase is critical for achieving good separation. A nonpolar or moderately polar column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely be suitable for this analysis.
A variety of detectors can be used in GC. A flame ionization detector (FID) is a common choice for organic compounds, providing high sensitivity. For a sulfur-containing compound like this compound, a sulfur-specific detector such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) would offer enhanced selectivity and sensitivity, allowing for the detection of trace-level sulfur-containing impurities. wur.nl
The following table outlines typical GC parameters that could be used for the analysis of volatile sulfur compounds.
| Parameter | Description |
| Column | e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | A temperature gradient, e.g., starting at 50 °C and ramping to 250 °C |
| Detector | FID, SCD, or FPD |
| Detector Temperature | 280 °C |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound (C₇H₆ClFS), elemental analysis provides a direct verification of its elemental composition and can be a crucial indicator of its purity. azom.comresearchgate.net
The most common method for determining the carbon, hydrogen, and sulfur content is combustion analysis. researchgate.net In this process, a small, accurately weighed sample of the compound is combusted at a high temperature in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are then passed through a series of traps or detectors that measure the amount of each gas produced. From these measurements, the mass percentages of carbon, hydrogen, and sulfur in the original sample can be calculated. The chlorine and fluorine content are typically determined by other methods, such as ion chromatography after combustion and absorption.
The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 47.60 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.43 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.08 |
| Fluorine | F | 19.00 | 1 | 19.00 | 10.76 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.17 |
| Total | 176.65 | 100.00 |
Theoretical and Computational Chemistry Studies of 3 Chloro 4 Fluorophenyl Methyl Sulfide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method that provides a balance of accuracy and computational efficiency for studying molecules the size of 3-Chloro-4-fluorophenyl methyl sulfide (B99878). nih.gov The process begins with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy arrangement, corresponding to the most stable conformation in the gas phase. sci-hub.seresearchgate.net Functionals such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly paired with basis sets like 6-311++G(d,p) or 6-31+G(d,p) to perform these calculations. nih.govresearchgate.netscispace.com This process yields optimized bond lengths, bond angles, and dihedral angles that represent the equilibrium geometry of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for 3-Chloro-4-fluorophenyl Methyl Sulfide (Calculated using DFT)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-S (Aryl) | 1.78 Å |
| Bond Length | S-C (Methyl) | 1.82 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Angle | C-S-C | 104.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP calculation.
The electronic structure of a molecule is further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. ajchem-a.com These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comirjweb.com
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. researchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile. researchgate.net
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.12 |
| Energy Gap (ΔE) | 5.73 |
| Chemical Hardness (η) | 2.87 |
| Chemical Softness (S) | 0.35 |
| Electronegativity (χ) | 3.99 |
Note: This data is hypothetical, calculated from theoretical HOMO/LUMO energies to illustrate the concept.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation about its single bonds. For this compound, key rotations would be around the C(aryl)-S and S-C(methyl) bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. mdpi.com This map reveals the low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net For similar molecules, it has been shown that different conformers, such as cis and trans rotamers, can exist, with their relative stability sometimes influenced by solvent effects. researchgate.net The analysis identifies the most stable conformer and provides insight into the molecule's flexibility.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. sci-hub.se These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of C-S, C-Cl, and C-F bonds.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Nucleus/Bond | Predicted Value |
|---|---|---|
| ¹³C NMR Chemical Shift | C-S (Aryl) | 138 ppm |
| ¹³C NMR Chemical Shift | C-Cl | 129 ppm |
| ¹³C NMR Chemical Shift | C-F | 160 ppm (JCF ≈ 250 Hz) |
| ¹³C NMR Chemical Shift | S-CH₃ | 16 ppm |
| Vibrational Frequency | C-S Stretch | 710 cm⁻¹ |
| Vibrational Frequency | C-Cl Stretch | 830 cm⁻¹ |
Note: This data is illustrative and represents typical values expected from computational predictions.
Molecular Docking and Ligand Binding Predictions (Focus on non-biological chemical interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net While extensively used in drug design to model protein-ligand interactions, the principles of docking can also be applied to predict non-biological chemical interactions. For instance, docking simulations could be used to study how this compound interacts with a synthetic host molecule (e.g., a cyclodextrin (B1172386) or a calixarene) or binds to the surface of a material like a zeolite or a polymer. These simulations evaluate the binding affinity by calculating a scoring function based on intermolecular forces such as van der Waals interactions, hydrophobic contacts, and electrostatic interactions. researchgate.netnih.gov Such studies can predict the stability and geometry of the resulting complex, which is useful in fields like materials science, separation chemistry, and supramolecular chemistry.
Applications of 3 Chloro 4 Fluorophenyl Methyl Sulfide in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of the chloro, fluoro, and methylthio groups on the phenyl ring of 3-chloro-4-fluorophenyl methyl sulfide (B99878) makes it a highly valuable intermediate in multi-step organic syntheses. The methylthio group, in particular, can be readily oxidized to a sulfoxide (B87167) or a sulfone, which can then act as effective leaving groups or directing groups in subsequent chemical transformations. This reactivity allows for the sequential and controlled introduction of various functional groups, paving the way for the synthesis of intricate molecular targets.
Building Block in the Synthesis of Agrochemical Intermediates (excluding biological activity)
In the field of agrochemicals, the development of new and effective pesticides and herbicides is a continuous endeavor. The synthesis of these complex molecules often relies on the use of versatile building blocks that can be elaborated into the final active ingredients. While specific public-domain examples detailing the direct use of 3-chloro-4-fluorophenyl methyl sulfide in the synthesis of commercial agrochemicals are not extensively documented, its chemical properties strongly suggest its utility as a precursor to key agrochemical intermediates.
A common strategy in agrochemical synthesis involves the use of aryl sulfones and sulfoxides. The oxidation of the methylthio group in this compound to a methylsulfinyl (a sulfoxide) or methylsulfonyl (a sulfone) group is a critical transformation. These oxidized sulfur functionalities can significantly influence the electronic properties of the aromatic ring and can act as good leaving groups in nucleophilic aromatic substitution reactions. For instance, the corresponding sulfone, 3-chloro-4-fluorophenyl methyl sulfone, can serve as a key intermediate. The sulfone group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, allowing for the displacement of either the chloro or fluoro substituent by other functional groups to build more complex molecular scaffolds.
Many commercial pesticides and herbicides contain halogenated aromatic rings, and the "3-chloro-4-fluorophenyl" moiety is a common structural motif. The synthesis of such compounds often involves the coupling of different aromatic fragments. The chemical reactivity of this compound and its oxidized derivatives makes it a suitable candidate for such coupling reactions, providing a pathway to a wide range of substituted phenyl ethers, amines, and other heterocyclic systems that form the backbone of many modern agrochemicals. The presence of both chlorine and fluorine atoms also offers opportunities for selective chemical modifications.
| Intermediate Compound | Potential Transformation | Relevance in Agrochemical Synthesis |
| 3-Chloro-4-fluorophenyl methyl sulfoxide | Oxidation of the methylthio group | Precursor to sulfones, can act as a directing group in electrophilic aromatic substitution. |
| 3-Chloro-4-fluorophenyl methyl sulfone | Further oxidation of the methylthio group | Strong electron-withdrawing group, activates the ring for nucleophilic aromatic substitution, potential leaving group. |
| Substituted phenyl ethers/amines | Nucleophilic aromatic substitution on the corresponding sulfone | Common structural motifs in a wide range of herbicides and fungicides. |
Precursor for Pharmacologically Relevant Scaffolds (focusing on chemical transformations)
The 3-chloro-4-fluorophenyl group is a recognized pharmacophore in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various pharmacologically active molecules. The chemical transformations of this compound are central to the construction of these complex scaffolds.
One notable application is in the synthesis of tyrosinase inhibitors. researchgate.net Tyrosinase is an enzyme involved in melanin (B1238610) production, and its inhibitors are of interest for treating hyperpigmentation disorders. In a multi-step synthesis, the 3-chloro-4-fluorophenyl moiety is introduced into a piperazine-based scaffold. researchgate.net The synthesis begins with the reaction of 3-chloro-4-fluorobenzyl bromide with a protected piperazine, followed by deprotection. The resulting 1-[(3-chloro-4-fluorophenyl)methyl]piperazine (B3057988) is then coupled with various carboxylic acids or acyl chlorides to yield the final amide products. researchgate.net These transformations highlight the utility of the 3-chloro-4-fluorophenyl group in creating molecules with specific biological targets.
Another significant area of application is in the development of potential anticancer agents. The quinazoline (B50416) scaffold is a key component of many FDA-approved cancer drugs. Research has shown that N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine can be synthesized from commercially available N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine through a nucleophilic aromatic substitution reaction with (4-methoxyphenyl)methanethiol. nih.govresearchgate.net A subsequent reduction of the nitro group yields the corresponding diamine, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. nih.govresearchgate.net These chemical steps demonstrate how the 3-chloro-4-fluorophenyl unit can be incorporated into complex heterocyclic systems with therapeutic potential.
| Target Scaffold | Key Chemical Transformations | Starting Material Containing 3-Chloro-4-fluorophenyl Moiety |
| Tyrosinase Inhibitors | N-alkylation, deprotection, amide coupling | 3-Chloro-4-fluorobenzyl bromide |
| Quinazoline-based Anticancer Agents | Nucleophilic aromatic substitution, reduction of a nitro group | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |
Contribution to the Design and Synthesis of Functional Materials
The unique electronic and structural features of this compound and its derivatives suggest their potential for incorporation into advanced functional materials. The presence of the polarizable sulfur atom and the electron-withdrawing halogen atoms can influence the photophysical and electronic properties of materials into which this moiety is integrated.
Integration into Polymer Architectures (if relevant)
While specific examples of the direct polymerization of this compound are not prevalent in the literature, the principles of synthesizing aromatic polymers suggest its potential as a monomer. Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance. The synthesis of PPS typically involves the reaction of a dihalogenated aromatic compound with a sulfur source. It is conceivable that this compound, after suitable modification, could be used as a comonomer in the synthesis of PPS or related poly(arylene sulfide)s. The incorporation of the chloro and fluoro substituents could be used to fine-tune the properties of the resulting polymer, such as its solubility, thermal behavior, and dielectric constant.
Furthermore, polymer-supported reagents are a valuable tool in modern organic synthesis. Thioanisole itself has been immobilized on a polymer support to create a reusable reagent for various chemical transformations, including the formation of sulfur ylides and for Swern-type oxidations after conversion to the corresponding sulfoxide. A similar approach could be applied to this compound, creating a functionalized polymer with unique reactivity imparted by the substituted aromatic ring.
Applications in Advanced Organic Materials
The field of organic electronics, including organic light-emitting diodes (OLEDs), relies on the design and synthesis of novel organic molecules with specific electronic properties. Aryl sulfides and their oxidized derivatives, sulfoxides and sulfones, are known to be useful building blocks for such materials. The this compound moiety, when incorporated into larger conjugated systems, could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for charge injection and transport in OLEDs.
For instance, substituted carbazoles and thioxanthones are classes of compounds that have been successfully used as components in OLEDs. The synthesis of such materials often involves cross-coupling reactions to link different aromatic units. Derivatives of this compound could potentially be used in these coupling reactions to create novel materials for OLED applications. The presence of the sulfur atom can enhance intersystem crossing, which is a desirable property for phosphorescent OLED emitters. The halogen substituents can also be used to modulate the electronic properties and intermolecular interactions of the material in the solid state.
Utilization in Catalyst Design and Coordination Chemistry
The sulfur atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The coordination chemistry of thioethers (thioanisoles) is well-established, and they are known to form stable complexes with a variety of metals, including palladium, platinum, gold, and copper.
The electronic properties of the thioether ligand can be tuned by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing chloro and fluoro groups would decrease the electron-donating ability of the sulfur atom compared to unsubstituted thioanisole. This modification of the ligand's electronic properties could, in turn, influence the catalytic activity of the resulting metal complex.
Palladium complexes with sulfur-containing ligands have been explored for their catalytic activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. While there are no specific reports on the use of this compound as a ligand in catalysis, it is plausible that complexes derived from it could exhibit interesting catalytic properties. The design of new ligands is a key area of research in catalysis, and the unique substitution pattern of this compound could lead to catalysts with novel reactivity or selectivity. The synthesis of such complexes would typically involve the direct reaction of the thioether with a suitable metal precursor. The resulting complexes could then be evaluated for their efficacy in various catalytic reactions.
Development of Ligands Featuring the Halogenated Thioether Moiety
The this compound structure is a promising candidate for the development of specialized ligands for coordination chemistry and catalysis. The presence of the sulfur atom in the thioether group offers a soft donor site for coordination with various transition metals. Concurrently, the halogen substituents on the phenyl ring can influence the electronic properties of the metal center through inductive effects and can also participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in the stereochemical outcome of catalytic reactions.
While direct research on ligands synthesized from this compound is not extensively documented in publicly available literature, the broader class of halogenated aryl thioethers has been investigated for such purposes. The electronic and steric environment of the 3-chloro-4-fluorophenyl group can be advantageous in fine-tuning the properties of a catalyst. For instance, the electron-withdrawing nature of the halogen atoms can modulate the electron density on the sulfur atom, thereby affecting its coordination strength and the catalytic activity of the resulting metal complex.
Table 1: Potential Coordination Modes of Ligands Derived from this compound
| Coordination Site | Metal Preference | Potential Applications in Catalysis |
| Sulfur (Thioether) | Soft transition metals (e.g., Pd, Pt, Au, Rh) | Cross-coupling reactions, hydrogenation, hydrosilylation |
| Aromatic Ring (π-coordination) | Electron-deficient metals | Activation of small molecules |
| Halogen Atoms (Halogen Bonding) | Lewis acidic metal centers or other ligand components | Enantioselective catalysis, stabilization of transition states |
Detailed research into the synthesis and characterization of specific metal complexes with ligands derived directly from this compound is an emerging area of interest. Such studies would be crucial in elucidating the precise impact of the combined chloro and fluoro substitution on the catalytic performance and stability of the resulting complexes.
Development of Novel Reagents and Methodologies in Organic Chemistry
This compound can serve as a versatile building block for the development of novel reagents and the establishment of new synthetic methodologies in organic chemistry. The reactivity of this compound can be targeted at several positions, including the sulfur atom, the aromatic ring, and the methyl group, allowing for a diverse range of chemical transformations.
The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone, which are valuable functional groups in medicinal chemistry and materials science. The resulting 3-chloro-4-fluorophenyl methyl sulfoxide and 3-chloro-4-fluorophenyl methyl sulfone would possess a chiral center at the sulfur atom (in the case of the sulfoxide), opening avenues for the development of chiral auxiliaries or catalysts.
Furthermore, the aromatic ring of this compound is amenable to various substitution reactions. The existing substituents will direct incoming electrophiles to specific positions, allowing for the regioselective synthesis of more complex aromatic structures. For example, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups, further expanding the synthetic utility of this scaffold.
The methyl group of the thioether can also be a site for chemical modification. Deprotonation of the methyl group would generate a stabilized carbanion that could participate in carbon-carbon bond-forming reactions.
While specific, named reagents derived directly from this compound are not yet prevalent in the chemical literature, its structural motifs are found in more complex molecules with established biological activity. For instance, the 3-chloro-4-fluorophenyl group is a key component in some tyrosinase inhibitors, highlighting the importance of this substitution pattern in the design of bioactive compounds. nih.gov In these reported syntheses, related starting materials such as 3-chloro-4-fluorobenzylbromide are utilized to introduce the key phenyl moiety. nih.gov
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | m-CPBA, H₂O₂ | 3-Chloro-4-fluorophenyl methyl sulfoxide, 3-Chloro-4-fluorophenyl methyl sulfone |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated or brominated derivatives |
| Metalation-Alkylation | n-BuLi, then R-X | Aryl-substituted derivatives |
| S-Dealkylation/Thiol Formation | Na/NH₃ | 3-Chloro-4-fluorothiophenol (B1586523) |
The exploration of these and other transformations will undoubtedly lead to the development of new synthetic tools and methodologies, further underscoring the potential of this compound as a valuable building block in organic synthesis.
Future Research Directions and Emerging Trends in the Study of 3 Chloro 4 Fluorophenyl Methyl Sulfide
Development of More Sustainable and Green Synthetic Protocols
The chemical industry is increasingly focusing on developing environmentally friendly and sustainable synthetic methods. rsc.org For aryl sulfides like 3-chloro-4-fluorophenyl methyl sulfide (B99878), this involves moving away from traditional methods that often use harsh reagents, toxic solvents, and metal catalysts. rsc.orgsciencedaily.com
Future research will likely focus on metal-free carbon-sulfur bond formation reactions. rsc.org These methods often utilize readily available and less toxic starting materials. sciencedaily.com One promising approach is the cross-dehydrogenative coupling of thiols with aryl compounds, which avoids the need for pre-functionalized starting materials and often proceeds under aerobic conditions. rsc.org Additionally, the development of thiol-free synthesis techniques, such as nickel-catalyzed aryl exchange reactions between aryl sulfides and aromatic esters, presents a significant step forward in avoiding the use of foul-smelling and toxic thiols. sciencedaily.comacs.org
Photochemistry is another area that holds promise for the green synthesis of related compounds. Light-driven protocols for the oxidation of sulfides to sulfoxides, for instance, utilize light as a renewable energy source and can often be performed with low catalyst loading or even catalyst-free. rsc.org The application of such photochemical methods to the synthesis and transformation of 3-chloro-4-fluorophenyl methyl sulfide could lead to more sustainable processes.
Key Research Objectives for Green Synthesis:
| Research Objective | Potential Approach | Expected Outcome |
| Metal-Free C-S Bond Formation | Cross-dehydrogenative coupling | Reduced metal waste and use of milder reaction conditions. rsc.org |
| Thiol-Free Synthesis | Nickel-catalyzed aryl exchange | Elimination of toxic and odorous starting materials. sciencedaily.comacs.org |
| Photochemical Synthesis | Light-driven sulfide oxidation | Use of a renewable energy source and reduced catalyst loading. rsc.org |
| Use of Greener Solvents | Reactions in water or bio-based solvents | Reduced environmental impact of solvent use. |
Exploration of Unexpected Reactivity Patterns and Novel Transformations
The electronic properties of the 3-chloro-4-fluorophenyl ring, influenced by the competing inductive and mesomeric effects of the halogen substituents, can lead to unexpected reactivity. Future research will likely explore these subtleties to uncover novel chemical transformations.
Investigations into the regioselectivity of further functionalization of the aromatic ring are of particular interest. The interplay between the directing effects of the chloro, fluoro, and methylthio groups could be exploited to synthesize a variety of polysubstituted aromatic compounds. Furthermore, the methylthio group itself is a site for various transformations. Its oxidation to the corresponding sulfoxide (B87167) and sulfone can significantly alter the electronic and steric properties of the molecule, opening up new avenues for derivatization and application.
The study of novel transformations of structurally related compounds, such as the conversion of arachidonic acid into various bioactive molecules, highlights the potential for discovering new reaction pathways. nih.govnih.govresearchgate.net Applying similar exploratory approaches to this compound could lead to the discovery of new reactions and valuable products.
Advanced Spectroscopic Characterization under Non-Standard Conditions
A deeper understanding of the structure, dynamics, and reactivity of this compound requires advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are routine, future research will likely employ these techniques under non-standard conditions to gain new insights. numberanalytics.com
Given the presence of a fluorine atom, 19F NMR spectroscopy is a particularly powerful tool. numberanalytics.comacs.org Future studies could utilize advanced 19F NMR techniques to probe subtle electronic changes in the molecule under different environmental conditions, such as varying temperature, pressure, or in the presence of binding partners. Position-specific isotope analysis using 19F NMR can provide detailed information about the origin and transformation pathways of organofluorine compounds. acs.org
Theoretical spectroscopic characterization, using high-level ab initio methods, can provide valuable data that complements experimental findings. researchgate.net Such computational studies can help in the assignment of complex spectra and provide insights into the vibrational and electronic properties of the molecule. prensipjournals.comprensipjournals.com The combination of experimental and theoretical approaches will be crucial for a comprehensive understanding of the spectroscopic properties of this compound and its derivatives. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better reaction control, and easier scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising area for future research. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Furthermore, the field of automated synthesis is rapidly advancing, with the development of systems that can perform multi-step syntheses with minimal human intervention. chemrxiv.orgnortheastern.edusynplechem.com These automated platforms can accelerate the discovery and optimization of new synthetic routes and facilitate the rapid generation of libraries of derivatives for screening purposes. synplechem.comrsc.org The application of automated synthesis to this compound chemistry could significantly speed up the development of new materials and biologically active compounds.
Advantages of Integrating Modern Synthesis Technologies:
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for higher yields and purities. |
| Automated Synthesis | Increased throughput, rapid optimization of reaction conditions, generation of compound libraries for screening. chemrxiv.orgnortheastern.edusynplechem.comrsc.org |
Computational Design of Novel Derivatives with Tailored Chemical Behaviors
Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. nih.govnih.govmdpi.comijpsr.comresearchgate.net For this compound, computational modeling can be used to design novel derivatives with specific, tailored properties.
Molecular docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets, guiding the design of new potential therapeutic agents. nih.govnih.govijpsr.com Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the chemical structure and biological activity or physical properties, enabling the prediction of the properties of yet-to-be-synthesized compounds. nih.gov
Furthermore, density functional theory (DFT) calculations can be employed to predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic characteristics. prensipjournals.comprensipjournals.com This information can be used to guide synthetic efforts towards molecules with desired electronic or optical properties for applications in materials science. The synergy between computational design and experimental validation will be a key driver of innovation in the study of this compound and its analogues.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-4-fluorophenyl methyl sulfide, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example, reacting 3-chloro-4-fluorothiophenol with methyl halides under basic conditions (e.g., NaOH in DMF) can yield the target compound. Optimizing reaction temperature (40–60°C), stoichiometry (1:1.2 molar ratio of thiophenol to methyl iodide), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yields. Monitoring by TLC and GC-MS ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : -NMR shows distinct signals for aromatic protons (δ 6.8–7.5 ppm) and the methyl sulfide group (δ 2.1–2.3 ppm). -NMR detects fluorine environments (δ -110 to -120 ppm).
- Mass Spectrometry : ESI-MS or EI-MS reveals molecular ion peaks at m/z 190–192 (M) with isotopic patterns reflecting chlorine and sulfur.
- FT-IR : Key stretches include C-S (600–700 cm) and aromatic C-Cl (550–650 cm) .
Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound?
Reported melting points range from 45–50°C (dec.), with solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The chloro-fluorine substituents increase lipophilicity (logP ~2.8), influencing partitioning in chromatographic separations. Stability studies recommend storage at 2–8°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How does the electronic environment of the sulfide group influence reactivity in nucleophilic substitution reactions?
The methyl sulfide group acts as a weak electron donor via hyperconjugation, slightly deactivating the aromatic ring. However, the electron-withdrawing Cl and F substituents dominate, directing electrophilic attacks to the meta position. In oxidation reactions (e.g., with HO), the sulfide converts to sulfoxide or sulfone derivatives, confirmed by -NRS and X-ray crystallography .
Q. What advanced analytical approaches resolve structural ambiguities or polymorphism?
- X-ray Crystallography : Determines precise bond angles and crystal packing. For example, the C-S bond length (~1.81 Å) and dihedral angles between aromatic rings and sulfide groups clarify conformational stability.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies trace impurities (e.g., sulfoxides) using retention indices and fragmentation patterns .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Purity Control : Use HPLC with UV detection (λ = 254 nm) to monitor starting materials and intermediates.
- Byproduct Analysis : Identify common byproducts (e.g., disulfides) via high-resolution MS and optimize reaction time/temperature to suppress their formation.
- Reproducibility Tools : Platforms like PubCompare.ai cross-validate protocols against published datasets to identify critical variables (e.g., solvent purity, catalyst aging) .
Q. How do environmental factors affect the compound’s stability and degradation pathways?
- Surface Interactions : Adsorption onto silica or metal surfaces accelerates degradation. Use TGA-DSC to study thermal decomposition thresholds (>150°C).
- Oxidative Degradation : Exposure to ambient O forms sulfoxides; stabilize with antioxidants (e.g., BHT) or inert atmospheres.
- Photolysis : UV irradiation induces C-S bond cleavage; monitor via time-resolved spectroscopy under controlled light conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
